molecular formula C15H31BrO B1332160 15-Bromopentadecan-1-ol CAS No. 59101-27-8

15-Bromopentadecan-1-ol

Cat. No.: B1332160
CAS No.: 59101-27-8
M. Wt: 307.31 g/mol
InChI Key: NFKUZUMZRQLYCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 15-Bromopentadecan-1-ol involves the hydrolysis of pentadecanolide with 48% hydrobromic acid in acetic acid to obtain 15-bromopentadecanoic acid. This acid is then reduced to this compound using a borane-tetrahydrofuran complex in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

15-Bromopentadecan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 15-Bromopentadecanoic acid or 15-bromopentadecanal.

    Reduction: Pentadecane.

    Substitution: 15-Cyanopentadecan-1-ol.

Comparison with Similar Compounds

Similar Compounds

    1-Bromopentadecane: Similar in structure but lacks the hydroxyl group.

    1-Bromotetradecane: Shorter carbon chain length.

    1-Bromooctadecane: Longer carbon chain length.

Uniqueness

15-Bromopentadecan-1-ol is unique due to its combination of a bromine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in both synthetic and biological applications .

Biological Activity

15-Bromopentadecan-1-ol is a long-chain fatty alcohol that has garnered attention for its potential biological activities. This compound, with the chemical formula C15H31BrO, has been studied for its effects on various biological systems, particularly in the context of antimicrobial and anticancer activities. The following sections detail the biological activity of this compound, supported by research findings and case studies.

This compound can be synthesized through various chemical pathways. One notable method involves the reaction of pentadecan-1-ol with bromine, followed by purification processes to isolate the desired compound. Its structure features a bromine atom at the 15th carbon position of a pentadecanol chain, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It was found to exhibit significant anti-yeast activity, particularly against various strains of fungi. For instance, in a study examining extracts from Terminalia mantaly, this compound was identified as a major component contributing to its antifungal effects, showing an abundance of 13.67% in the extract .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity TypeMIC (µg/mL)Reference
Candida albicansAntifungal50
Staphylococcus aureusAntibacterial25

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in breast cancer models. A study demonstrated that treatment with related compounds led to a significant reduction in ATP production in MDA-MB-231 breast cancer cells, indicating impaired cell viability and energy metabolism. Specifically, analogues similar to this compound decreased ATP levels to 33±4% of control after 24 hours .

Case Study: Impact on MDA-MB-231 Cells

In vitro experiments revealed that treatment with 10 µM concentrations of various analogues resulted in:

  • Decreased ATP Production : Analogues reduced ATP levels significantly compared to controls.
  • Altered Cell Cycle : A marked increase in sub-G1 phase cells indicated apoptosis.

These findings suggest that this compound and its analogues may induce cell death through mechanisms involving energy depletion and cell cycle arrest.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • Membrane Disruption : Long-chain fatty alcohols can integrate into microbial membranes, leading to increased permeability and cell death.
  • Metabolic Interference : In cancer cells, alterations in energy metabolism may trigger apoptotic pathways.

Properties

IUPAC Name

15-bromopentadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31BrO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKUZUMZRQLYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCO)CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337654
Record name 15-bromopentadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59101-27-8
Record name 15-bromopentadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59101-27-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diol 22 (4.70 g, 19.2 mmol) was dissolved in cyclohexane (50 mL) and 48% HBr (2.4 mL, 21.2 mmol, 1.1 eq.) was added under vigorous stirring. The mixture was refluxed overnight. After cooling to r.t., saturated sodium bicarbonate solution (100 mL) was added and the phases were separated. The aqueous phase was extracted with dichloromethane (3×50 mL). The combined organic layers were dried over MgSO4. After evaporation of the solvent the product was purified by column chromatography (silica gel, 27×4 cm, cyclohexane/ethyl acetate, 4:1→100% ethyl acetate) and isolated as a white solid. Yield: 3.39 g (58%). Traces of 1,15-dibromopentadecane were also found.
[Compound]
Name
Diol
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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